molecular formula C14H17BrFNO4 B13031372 N-Boc-5-bromo-2-fluoro-L-phenylalanine

N-Boc-5-bromo-2-fluoro-L-phenylalanine

Cat. No.: B13031372
M. Wt: 362.19 g/mol
InChI Key: GMCNCAWDRLFCEF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.

    Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The brominated intermediate is then subjected to fluorination at the 2-position using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production often requires the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields 5-bromo-2-fluoro-L-phenylalanine.

Scientific Research Applications

N-Boc-5-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a tool for studying protein structure and function by incorporating it into peptides and proteins.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-5-bromo-2-fluoro-L-phenylalanine depends on its specific application. In biological systems, it can be incorporated into peptides and proteins, where it may affect protein folding, stability, and function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-bromo-5-fluoro-DL-phenylalanine: A similar compound with the same substituents but in a racemic mixture.

    N-Fmoc-5-bromo-2-fluoro-L-phenylalanine: Another derivative with a different protecting group (Fmoc) instead of Boc.

Uniqueness

N-Boc-5-bromo-2-fluoro-L-phenylalanine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it suitable for specific synthetic and research applications. The combination of bromine and fluorine atoms provides distinct chemical properties that can be leveraged in various chemical reactions and biological studies.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(2S)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

GMCNCAWDRLFCEF-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.